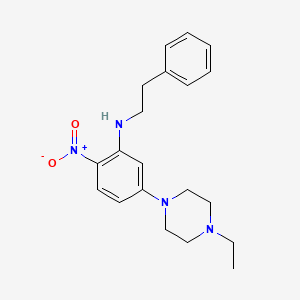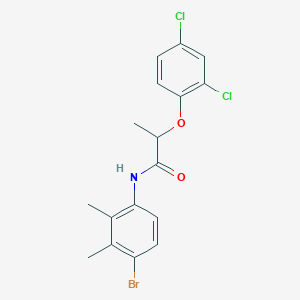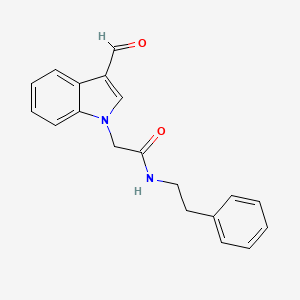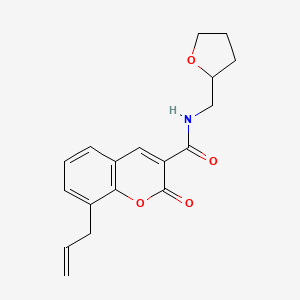![molecular formula C14H17N3O3S B4090938 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4090938.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide
Übersicht
Beschreibung
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide: is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide typically involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of N-[5-(formylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide.
Reduction: Formation of N-[5-(methoxymethyl)-dihydro-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide.
Substitution: Formation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(substituted phenoxy)butanamide.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Thiadiazole derivatives have shown promise in inhibiting enzymes involved in various diseases, including cancer and bacterial infections.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited growth of cancer cells. The exact molecular pathways involved depend on the specific enzyme or target protein that the compound interacts with.
Vergleich Mit ähnlichen Verbindungen
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide
- 4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
Comparison: Compared to similar compounds, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide stands out due to its unique phenoxybutanamide moiety. This structural feature imparts distinct chemical and biological properties, making it more effective in certain applications. For example, the phenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in target proteins, potentially increasing its potency as an enzyme inhibitor.
Eigenschaften
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-3-11(20-10-7-5-4-6-8-10)13(18)15-14-17-16-12(21-14)9-19-2/h4-8,11H,3,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIXOUFWZZWUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)COC)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B4090867.png)
![2-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4090874.png)
![ethyl {2-[(2-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4090885.png)

![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B4090897.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4090907.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4090949.png)
![4-{5-[4-(4-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4090951.png)
![5-Oxo-5-[4-(oxolan-2-ylmethylcarbamoyl)anilino]pentanoic acid](/img/structure/B4090959.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4090961.png)
![2-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B4090965.png)
